molecular formula C5H9NO3 B14227798 3-Amino-3-ethoxyprop-2-enoic acid CAS No. 767270-33-7

3-Amino-3-ethoxyprop-2-enoic acid

Cat. No.: B14227798
CAS No.: 767270-33-7
M. Wt: 131.13 g/mol
InChI Key: CWSLWNONJMIRNT-UHFFFAOYSA-N
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Description

3-Amino-3-ethoxyprop-2-enoic acid is an organic compound with the molecular formula C5H9NO3 It is a derivative of amino acids and contains both an amino group and an ethoxy group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-ethoxyprop-2-enoic acid typically involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the rearrangement process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-ethoxyprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Amino alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-ethoxyprop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 3-Amino-3-ethoxyprop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the ethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-methoxyprop-2-enoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Amino-3-propoxyprop-2-enoic acid: Contains a propoxy group instead of an ethoxy group.

    3-Amino-3-butoxyprop-2-enoic acid: Contains a butoxy group instead of an ethoxy group.

Uniqueness

3-Amino-3-ethoxyprop-2-enoic acid is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in applications where these properties are advantageous.

Properties

CAS No.

767270-33-7

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

3-amino-3-ethoxyprop-2-enoic acid

InChI

InChI=1S/C5H9NO3/c1-2-9-4(6)3-5(7)8/h3H,2,6H2,1H3,(H,7,8)

InChI Key

CWSLWNONJMIRNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)O)N

Origin of Product

United States

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